REACTION_CXSMILES
|
[H][H].[C:3]([O:6][CH:7]=[CH:8][C:9]1([CH3:14])[NH:12][C:11](=[O:13])[CH2:10]1)(=[O:5])[CH3:4]>[Pd]>[C:3]([O:6][CH2:7][CH2:8][C:9]1([CH3:14])[NH:12][C:11](=[O:13])[CH2:10]1)(=[O:5])[CH3:4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through a bed of Supercel
|
Type
|
WASH
|
Details
|
washed with additional ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined filtrate is evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCC1(CC(N1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |